molecular formula C13H12N4S B11028176 3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile

3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile

Cat. No.: B11028176
M. Wt: 256.33 g/mol
InChI Key: UFOXGVZBOGQSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-NITRILOPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ETHYL CYANIDE is a complex organic compound that features a benzimidazole ring, a nitrile group, and a sulfanyl linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-NITRILOPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ETHYL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using alkyl halides and cyanide salts.

    Formation of the Sulfanyl Linkage: This step might involve the reaction of a thiol with an appropriate electrophile to form the sulfanyl linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to primary amines.

    Substitution: The benzimidazole ring and nitrile group may participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are often employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, compounds with benzimidazole rings are known for their antimicrobial, antiviral, and anticancer properties. The nitrile group can also enhance the compound’s ability to interact with biological targets, making it a potential candidate for drug development.

Industry

In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(3-NITRILOPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ETHYL CYANIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The benzimidazole ring could bind to DNA or proteins, while the nitrile group might form hydrogen bonds or participate in other interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(3-NITRILOPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ETHYL AMINE
  • **2-{[1-(3-AMINOPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ETHYL CYANIDE

Uniqueness

The presence of both a nitrile group and a sulfanyl linkage in 2-{[1-(3-NITRILOPROPYL)-1H-1,3-BENZIMIDAZOL-2-YL]SULFANYL}ETHYL CYANIDE makes it unique compared to other similar compounds. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from its analogs.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

3-[2-(2-cyanoethylsulfanyl)benzimidazol-1-yl]propanenitrile

InChI

InChI=1S/C13H12N4S/c14-7-3-9-17-12-6-2-1-5-11(12)16-13(17)18-10-4-8-15/h1-2,5-6H,3-4,9-10H2

InChI Key

UFOXGVZBOGQSKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)SCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.